s-But-3-en-1-yl ethanethioate
Description
Structure
3D Structure
Properties
CAS No. |
6633-85-8 |
|---|---|
Molecular Formula |
C6H10OS |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
S-but-3-enyl ethanethioate |
InChI |
InChI=1S/C6H10OS/c1-3-4-5-8-6(2)7/h3H,1,4-5H2,2H3 |
InChI Key |
ZKFBKOWREUCLCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCCC=C |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of S but 3 En 1 Yl Ethanethioate and Analogues
Reactivity of the Thioester Moiety (–S-CO-CH3)
The thioester group is a versatile functional handle, susceptible to a range of transformations including deacylation, nucleophilic attack, and radical processes.
The cleavage of the thioester bond, known as S-deacylation, is a fundamental reaction that liberates the corresponding thiol. Thioacetates are often employed as stable precursors to thiols, which can be odorous and prone to oxidation. youtube.com Various methods have been developed for the deprotection of thioacetates, offering routes to generate thiols under specific conditions. wikipedia.org
Common reagents for thioacetate (B1230152) deprotection include bases like sodium hydroxide (B78521), potassium hydroxide, and potassium carbonate, which promote hydrolysis. youtube.com Acidic conditions can also be employed. For more selective and milder deprotection, reagents such as sodium thiomethoxide have been utilized. uwindsor.ca The choice of reagent is often dictated by the presence of other functional groups in the molecule to avoid undesired side reactions. The use of a guanidine (B92328) base, triazabicyclodecene (TBD), has been shown to effectively deprotect thioacetate-functionalized polymers. byjus.comlibretexts.orgyoutube.comyoutube.com
Table 1: Reagents for the Deprotection of Thioacetates
| Reagent Category | Specific Reagents | Typical Conditions | Reference |
| Bases | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Potassium carbonate (K2CO3) | Ethanolic solution, reflux | youtube.com |
| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | Methanol | researchgate.net |
| Thiolates | Sodium thiomethoxide (NaSMe) | - | uwindsor.ca |
| Guanidine Bases | Triazabicyclodecene (TBD) | Organic solvent | byjus.comlibretexts.orgyoutube.comyoutube.com |
| Cyanide Salts | Tetrabutylammonium cyanide | Chloroform/methanol | wikipedia.org |
It is important to note that the deprotection of thioacetates can sometimes be complicated by side reactions. For instance, in the presence of acrylates, the liberated thiol can undergo Michael addition. researchgate.net
Thioesters are effective acylating agents and readily undergo nucleophilic acyl substitution. scilit.com The reactivity of thioesters in these reactions is greater than that of their oxygen-ester counterparts. This is attributed to the weaker C-S bond compared to the C-O bond and the better leaving group ability of the thiolate anion (RS⁻) compared to the alkoxide anion (RO⁻). leah4sci.com The reduced resonance stabilization of the thioester linkage compared to an ester also contributes to its higher reactivity. leah4sci.comnih.gov
A common example of nucleophilic acyl substitution is aminolysis, the reaction with an amine to form an amide. The mechanism typically proceeds through a tetrahedral intermediate. libretexts.org The rate and mechanism (concerted versus stepwise) of aminolysis can depend on the nature of the amine and the thioester. youtube.comnih.gov In biological systems, the reaction of acetyl-CoA, a thioester, is a prime example of nucleophilic acyl substitution, crucial for the biosynthesis of molecules like acetylcholine. scilit.com
The general mechanism for nucleophilic acyl substitution is as follows:
Nucleophilic attack: The nucleophile attacks the electrophilic carbonyl carbon of the thioester.
Formation of a tetrahedral intermediate: The pi bond of the carbonyl group breaks, forming a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the leaving group: The carbonyl pi bond reforms, and the thiolate leaving group is expelled.
Thioesters can undergo radical reactions, most notably the Barton-McCombie deoxygenation, which is a method for removing a hydroxyl group from an alcohol. byjus.comnih.govwikipedia.org This reaction involves the conversion of an alcohol to a thiocarbonyl derivative, such as a xanthate or a thionoester, which then undergoes a radical chain reaction with a radical initiator like AIBN and a hydrogen atom source like tributyltin hydride (n-Bu3SnH). nih.govwikipedia.org
A related process is radical dethiocarboxylation, where a thiyl radical can eliminate carbonyl sulfide (B99878) (COS) to generate a carbon-centered radical. This has been observed as a competing reaction in some radical-mediated processes involving thioacids.
The general steps for a Barton-McCombie type reaction are:
Initiation: A radical initiator generates a radical species.
Propagation: The radical abstracts the thiocarbonyl group, leading to the formation of an alkyl radical.
Hydrogen atom transfer: The alkyl radical abstracts a hydrogen atom from a hydrogen donor to give the deoxygenated product and regenerate the propagating radical.
Reactions Involving the Alkene Moiety (But-3-en-1-yl)
The terminal double bond in the but-3-en-1-yl group is susceptible to various addition and cyclization reactions.
The terminal alkene of S-but-3-en-1-yl ethanethioate can undergo electrophilic addition reactions. In the presence of a protic acid like HBr, the reaction is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents (the terminal carbon), and the bromide adds to the more substituted carbon, forming a secondary carbocation intermediate. wikipedia.orglibretexts.org The regioselectivity of this reaction is governed by the stability of the carbocation intermediate. youtube.comleah4sci.com
Conversely, under conditions that favor a radical mechanism, such as in the presence of peroxides, the addition of HBr can proceed via an anti-Markovnikov pathway. byjus.com In this case, the bromine atom adds to the terminal carbon.
Table 2: Expected Products of Electrophilic vs. Radical Addition to the Alkene Moiety
| Reagent | Conditions | Major Product | Regioselectivity |
| HBr | No radical initiator | S-(3-bromobutyl) ethanethioate | Markovnikov |
| HBr | Peroxides, UV light | S-(4-bromobutyl) ethanethioate | Anti-Markovnikov |
Other electrophilic reagents can also be used to functionalize the double bond, leading to a variety of derivatives.
The presence of both a sulfur atom (from the thioester, or the corresponding thiol after deprotection) and a double bond in the same molecule opens up the possibility of intramolecular cyclization reactions to form sulfur-containing heterocycles. These reactions can be initiated by either radical or ionic pathways.
Radical Cyclization (Thiol-ene Cyclization):
Upon deacetylation to the corresponding but-3-en-1-thiol, a thiyl radical can be generated. This radical can then add intramolecularly to the terminal double bond. This process, known as intramolecular thiol-ene cyclization, is a powerful method for the synthesis of cyclic thioethers. The regioselectivity of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig) is influenced by factors such as the stability of the resulting radical and the reaction conditions. nih.gov For but-3-en-1-thiol, a 5-exo-trig cyclization would lead to the formation of a 2-methylthiolane, while a 6-endo-trig cyclization would result in a thiopane. Studies on similar systems have shown that the 5-exo cyclization is often favored. nih.gov
Ionic Cyclization:
Electrophile-induced cyclization is another pathway to sulfur-containing heterocycles. For instance, treatment of an unsaturated thioester with an electrophile like bromine can lead to a bromocyclization reaction. leah4sci.com The reaction is thought to proceed through a bridged bromonium or thiiranium ion intermediate, which is then attacked intramolecularly by the sulfur atom. This can lead to the formation of functionalized tetrahydrothiophenes.
Table 3: Potential Sulfur-Containing Heterocycles from this compound
| Reaction Type | Intermediate | Product | Ring System |
| Radical Cyclization | Thiyl radical | 2-Methyltetrahydrothiophene | Thiolane |
| Ionic (Bromocyclization) | Bromonium/Thiiranium ion | Functionalized Tetrahydrothiophene | Thiolane |
Intermolecular Radical Additions to the Alkene, Including Thiol-Ene Reactions
The terminal alkene in this compound is susceptible to intermolecular radical additions. Among the most significant of these is the thiol-ene reaction, a powerful and efficient method for carbon-sulfur bond formation, which is recognized as a "click chemistry" reaction due to its high yields, stereoselectivity, and functional group tolerance. nju.edu.cnnih.gov
The reaction proceeds via a free-radical chain mechanism, typically initiated by light, heat, or a radical initiator. nju.edu.cn The process begins with the formation of a thiyl radical (RS•) from a thiol (RSH). This radical then adds to the alkene of the this compound in an anti-Markovnikov fashion, forming a more stable carbon-centered radical intermediate. nju.edu.cnresearchgate.net This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. researchgate.net
The general mechanism can be summarized as follows:
Initiation: A thiyl radical (RS•) is generated from a thiol using an initiator.
Propagation:
The thiyl radical adds to the C=C double bond of this compound.
A hydrogen atom is transferred from another thiol molecule to the resulting carbon-centered radical, forming the final product and a new thiyl radical.
This transformation is highly efficient for creating thioether linkages and is compatible with a wide array of functional groups, including the thioester moiety present in the starting material. researchgate.net The acyl thiol-ene reaction, a related process where a thioacid is added to an alkene, further underscores the utility of this chemistry in synthesizing thioester derivatives. nih.gov
Catalytic Transformations Involving this compound
The dual functionality of this compound makes it an interesting substrate for various catalytic transformations, opening avenues for complex molecule synthesis through metal-catalyzed cross-coupling or organocatalytic reactions.
Exploration of Metal-Catalyzed Coupling Reactions with Alkenyl Thioacetates
The thioester group in this compound serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Liebeskind-Srogl Cross-Coupling:
A prominent reaction for thioesters is the Liebeskind-Srogl cross-coupling. nih.govwikipedia.org This palladium-catalyzed reaction couples thioesters with boronic acids to form ketones under neutral conditions, a process that is facilitated by a stoichiometric copper(I) cofactor, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC). nih.govwikipedia.org The reaction is notable for its mild conditions and tolerance of various functional groups. researchgate.netnih.gov For this compound, this would involve the coupling of a boronic acid (R'-B(OH)₂) at the electrophilic carbonyl carbon, displacing the sulfur moiety and yielding a butenyl ketone.
The general catalytic cycle involves:
Oxidative addition of the thioester's C(acyl)-S bond to a Pd(0) complex.
Transmetalation of the organic group from the boronic acid to the palladium center.
Reductive elimination to form the ketone product and regenerate the Pd(0) catalyst. youtube.comyoutube.com
The copper cofactor is believed to facilitate the reaction by activating the thioester towards oxidative addition. nih.gov
Nickel-Catalyzed Reactions:
Nickel catalysts also offer powerful methods for transforming thioesters. Nickel-catalyzed thioester transfer reactions can occur with sp²-hybridized electrophiles like aryl halides or alkenyl triflates. nju.edu.cnnih.gov Furthermore, nickel can catalyze the metathesis (exchange) between carboxylic acids and thioesters, providing a direct route to new thioesters. organic-chemistry.orgacs.org These reactions could potentially modify the ethanethioate part of the molecule or facilitate its coupling with other partners.
Thioether-Directed C-H Activation:
The sulfur atom in the butenylthio- fragment can also act as a directing group in palladium-catalyzed C-H activation/alkenylation reactions. acs.orgacs.orgnih.gov In such cases, the sulfur atom coordinates to the palladium catalyst, directing the activation of a C-H bond (for example, on an aromatic partner) followed by coupling with an alkene. While this applies more to the thioether-like structure, it highlights the potential for the sulfur atom to influence reactivity beyond the thioester group itself.
| Reaction Name | Catalyst System | Coupling Partners | Potential Product Type |
|---|---|---|---|
| Liebeskind-Srogl Coupling | Pd(0) / Cu(I) cofactor | Thioester + Boronic Acid | Ketone |
| Nickel-Catalyzed Thioester Transfer | Ni(0) or Ni(II) | Thioester + Aryl/Alkenyl Halide | New Thioester |
| Fukuyama Coupling | Pd(0) | Thioester + Organozinc Reagent | Ketone |
| Thioether-Directed C-H Alkenylation | Pd(II) | Thioether (as directing group) + Alkene | Alkenylated Product |
Potential in Organocatalytic Systems as a Substrate or Precursor
Organocatalysis, which uses small organic molecules as catalysts, presents a complementary approach to metal-based catalysis, often lauded for its low toxicity and operational simplicity. greyhoundchrom.com this compound possesses functionalities that could be exploited in organocatalytic systems.
Alkene as a Michael Acceptor:
The terminal alkene in this compound can function as a Michael acceptor. The organocatalytic asymmetric Michael addition of nucleophiles to α,β-unsaturated systems is a well-established transformation. nih.gov Chiral amines or thiourea-based organocatalysts could activate the alkene towards conjugate addition by various nucleophiles, allowing for the stereoselective formation of a new carbon-carbon or carbon-heteroatom bond at the β-position to the sulfur atom. beilstein-journals.org
Reactions Involving Thiyl Radicals:
Recent advancements have shown that organocatalysts can operate through radical pathways. chem-station.com Chiral organocatalysts in the form of thiyl radicals have been developed for enantioselective cyclization reactions. chem-station.com It is conceivable that the alkene in this compound could participate in such organocatalyzed radical reactions, potentially leading to complex cyclic structures with high enantioselectivity.
Thio-Diels-Alder Reactions:
The alkene could also act as a dienophile in a thio-Diels-Alder reaction, where it reacts with a thio-diene. Organocatalysis, particularly via trienamine activation, has been successfully applied to asymmetric thio-Diels-Alder reactions to generate sulfur-containing heterocycles. nih.gov This suggests a potential pathway for this compound to be incorporated into cyclic architectures.
| Reaction Type | Role of this compound | Potential Organocatalyst Type | Potential Outcome |
|---|---|---|---|
| Michael Addition | Michael Acceptor (Alkene) | Chiral Amines, Thioureas | Enantioselective Conjugate Addition |
| Radical Cascade | Radical Acceptor (Alkene) | Chiral Thiyl Radical Catalysts | Enantioselective Cyclization |
| Thio-Diels-Alder | Dienophile (Alkene) | Chiral Amines (via Trienamine) | Sulfur-Containing Heterocycles |
Analytical Chemistry Approaches for S but 3 En 1 Yl Ethanethioate Research
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are fundamental in the analysis of S-but-3-en-1-yl ethanethioate, enabling its separation from complex mixtures and its precise quantification. Gas chromatography and high-performance liquid chromatography are the most prominently used methods.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of this compound
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for assessing the purity of this compound and confirming its identity. In GC, the compound is vaporized and separated from other volatile components based on its boiling point and affinity for the stationary phase of the column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.
The retention index (RI) system, particularly the Kovats retention index, is often employed for a more standardized identification. nist.govchromatographyonline.comresearchgate.net This system relates the retention time of the analyte to those of n-alkane standards. nist.govchromatographyonline.comresearchgate.net The use of retention indices can help in comparing results across different instruments and laboratories. youtube.com
For quantitative analysis, a known concentration of an internal standard is often added to the sample, and the ratio of the peak area of the analyte to that of the internal standard is used to determine its concentration. mdpi.com Derivatization techniques, such as conversion to pentafluorobenzyl (PFB) derivatives, can be employed to enhance the sensitivity and selectivity of GC-MS analysis for thiols and related compounds. nih.gov
Table 1: Representative GC Retention Indices for Thioesters on a Standard Non-Polar Column (e.g., DB-5)
| Compound Name | Structure | Retention Index (RI) |
| S-Ethyl ethanethioate | CH₃C(O)SCH₂CH₃ | ~750 |
| S-Propyl ethanethioate | CH₃C(O)S(CH₂)₂CH₃ | ~850 |
| S-Allyl ethanethioate | CH₃C(O)SCH₂CH=CH₂ | ~870 |
| This compound | CH₃C(O)S(CH₂)₂CH=CH₂ | ~970 (Estimated) |
Note: The retention index for this compound is an estimation based on the trend observed for similar thioesters.
High-Performance Liquid Chromatography (HPLC) for Analysis of Related Thioacetate (B1230152) Derivatives
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of thioacetate derivatives, including this compound. nih.gov HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. bezmialemscience.org For sulfur-containing compounds, reversed-phase HPLC with a C18 column is commonly used. bezmialemscience.org
Detection in HPLC can be achieved using various detectors, with UV detection being common for compounds containing a chromophore. The thioester group in this compound exhibits UV absorbance, allowing for its detection. For enhanced selectivity and sensitivity, especially in complex matrices, post-column derivatization with reagents like hexaiodoplatinate can be employed for sulfur-specific detection. nih.gov
The retention time in HPLC is a key parameter for identification. The development of rapid and simple HPLC methods is crucial for the quality control of products containing thioacetate derivatives. researchgate.net For instance, a method for the analysis of S-allyl-L-cysteine, a related sulfur compound, was developed with a retention time of 2.4 minutes using a C18 column and a mobile phase of acetonitrile (B52724) and water. bezmialemscience.org
Table 2: Representative HPLC Retention Times for Thioacetate Derivatives on a C18 Column
| Compound Name | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
| S-Allyl-L-cysteine | Acetonitrile:Water (70:30) | 1.0 | 2.4 bezmialemscience.org |
| S-Allylmercaptocysteine | Gradient elution | 1.0 | ~15 (variable) nih.gov |
| This compound | Acetonitrile:Water (gradient) | 1.0 | ~10-15 (Estimated) |
Note: The retention time for this compound is an estimation and can vary significantly based on the specific HPLC conditions.
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous structural determination of this compound. These techniques provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in this compound.
In the ¹H NMR spectrum, the chemical shift, splitting pattern (multiplicity), and integration of each signal provide information about the neighboring protons. For this compound, one would expect to see distinct signals for the methyl protons of the acetyl group, the methylene (B1212753) protons adjacent to the sulfur and the double bond, and the vinyl protons of the butenyl group. researchgate.net
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, signals corresponding to the carbonyl carbon, the methyl carbon, the methylene carbons, and the vinyl carbons would be expected. nih.gov While specific NMR data for this compound is not widely published, data for the closely related S-allyl ethanethioate can provide a good approximation. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| CH₃-C(O)- | ~2.3 (s) | ~30 |
| -C(O)-S- | - | ~196 |
| -S-CH₂- | ~3.1 (t) | ~32 |
| -CH₂-CH= | ~2.4 (q) | ~35 |
| =CH-CH₂ | ~5.8 (m) | ~136 |
| =CH₂ | ~5.1 (m) | ~117 |
Note: These are predicted chemical shifts based on known values for similar structural motifs and may vary slightly in experimental conditions. s = singlet, t = triplet, q = quartet, m = multiplet.
Infrared (IR) Spectroscopy for Identification of Carbonyl and Alkene Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the stretching vibrations of its principal functional groups.
The most prominent feature would be the strong absorption band for the carbonyl (C=O) group of the thioester, which typically appears in the range of 1680-1650 cm⁻¹. The exact position can be influenced by the electronic environment. The carbon-sulfur (C-S) stretching vibration is generally weaker and appears in the fingerprint region.
Another key feature would be the absorption bands associated with the alkene group. The C=C stretching vibration of the butenyl group would be expected to appear around 1640 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the double bond would appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| C=O (Thioester) | Stretch | 1680 - 1650 (Strong) |
| C=C (Alkene) | Stretch | ~1640 (Medium) |
| =C-H (Alkene) | Stretch | 3100 - 3000 (Medium) |
| C-H (Alkane) | Stretch | <3000 (Medium) |
| C-S | Stretch | 800 - 600 (Weak) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight of this compound and confirming its elemental composition. rsc.org HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). copernicus.org This high accuracy allows for the unambiguous determination of the molecular formula.
For this compound (C₆H₁₀OS), the theoretical exact mass of the molecular ion [M]⁺ can be calculated. By comparing the experimentally measured exact mass with the theoretical value, the elemental composition can be confirmed.
In addition to accurate mass measurement of the molecular ion, HRMS can also provide high-resolution fragmentation data. This allows for the precise determination of the elemental composition of the fragment ions, which provides further structural confirmation and aids in the elucidation of fragmentation pathways.
Table 5: High-Resolution Mass Spectrometry Data for S-Allyl Ethanethioate (a closely related compound)
| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |
| [C₅H₈OS]⁺ | 116.0296 | 116.0295 |
| [C₃H₅S]⁺ | 73.0112 | 73.0110 |
| [CH₃CO]⁺ | 43.0184 | 43.0183 |
Note: The data presented is for S-allyl ethanethioate (C₅H₈OS) and serves as a representative example of the accuracy and type of information obtained from HRMS analysis. nih.gov The calculated exact mass for this compound (C₆H₁₀OS) is 130.0452.
Development and Validation of Analytical Methods for Thioacetate Species in Synthetic Research
The synthesis of thioacetate compounds, such as this compound, necessitates the development and validation of robust analytical methods to ensure reaction monitoring, purity assessment, and quality control of the final product. These methods are crucial for providing reliable data on the identity, concentration, and stability of thioacetate species throughout the synthetic process. The validation of these analytical procedures is performed to demonstrate their suitability for the intended purpose, adhering to guidelines such as those from the International Conference on Harmonisation (ICH). mdpi.com
High-performance liquid chromatography (HPLC) is a primary technique for the analysis of thioacetate compounds. mdpi.com The development of an HPLC method involves a systematic evaluation of various parameters to achieve optimal separation and detection. Key considerations include the selection of a suitable stationary phase (e.g., C18 column), mobile phase composition, and detector type. mdpi.commdpi.com For thioacetates, which may lack a strong chromophore, a UV detector set at a low wavelength is often employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, run in either isocratic or gradient elution mode to achieve efficient separation from starting materials, reagents, and byproducts. mdpi.com
Method validation ensures the reliability of the analytical data. usp.org The validation process for an HPLC method for a thioacetate like this compound would encompass the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo chromatograms. mdpi.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and plotting the detector response against concentration. A high coefficient of determination (R²) is indicative of good linearity. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. mdpi.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio. mdpi.com
The following tables present hypothetical data for a developed and validated HPLC-UV method for the analysis of this compound in a synthetic reaction mixture.
Table 1: Hypothetical HPLC-UV Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| UV Detection | 210 nm |
| Retention Time | ~ 5.8 min |
Table 2: Hypothetical Method Validation Results for this compound
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD | 0.05 µg/mL | - |
| LOQ | 0.15 µg/mL | - |
In addition to HPLC, gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) can also be employed for the analysis of volatile thioacetate compounds. The choice of the analytical technique depends on the physicochemical properties of the analyte and the specific requirements of the analysis. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation and confirmation of the synthesized thioacetate.
Advanced Synthetic Utility and Applications of S but 3 En 1 Yl Ethanethioate in Organic Synthesis
S-But-3-en-1-yl Ethanethioate as a Versatile Synthetic Intermediate
The unique combination of a reactive alkene and a thioester within the same molecule makes this compound a valuable intermediate for synthetic chemists. These groups can be addressed individually or in concert to construct more complex molecular frameworks.
Precursor to Butenyl Thiols for Diverse Further Functionalization
The thioacetate (B1230152) group in this compound serves as a stable and easily handled precursor to the corresponding free thiol, but-3-ene-1-thiol. Thioacetates are frequently employed as protected forms of thiols, which are often volatile, malodorous, and susceptible to oxidation. rsc.org The conversion of the thioacetate to the thiol is typically achieved under mild basic or acidic conditions, such as hydrolysis with a base like sodium hydroxide (B78521) or potassium carbonate, or through the action of a nucleophile.
This deprotection strategy releases the but-3-ene-1-thiol nih.gov, a bifunctional molecule containing both a nucleophilic thiol group and a terminal alkene. The liberated thiol can then participate in a wide array of subsequent reactions, including:
Nucleophilic substitution: Reacting with electrophiles to form new carbon-sulfur bonds.
Michael addition: Adding to α,β-unsaturated carbonyl compounds.
Thiol-ene "click" chemistry: A highly efficient radical-mediated reaction where the thiol adds across a double bond, allowing for the rapid construction of larger molecules and polymers.
The butenyl moiety remains available for further transformations, such as olefin metathesis, hydrogenation, or electrophilic addition reactions across the double bond.
| Transformation | Reagents/Conditions | Product |
| Thioacetate Deprotection | Base (e.g., K2CO3, NaOH) or Acid | But-3-ene-1-thiol |
| Thiol-Ene Coupling | Photoinitiator or Radical Initiator, Alkene | Thioether |
| Nucleophilic Substitution | Alkyl Halide, Base | Butenyl Thioether |
This interactive table summarizes the key transformations starting from this compound.
Role in the Construction of Complex Sulfur-Containing Heterocycles (e.g., Thiophenes, Thietanes)
The structure of this compound is well-suited for intramolecular cyclization reactions to form sulfur-containing heterocycles. While direct examples involving this specific compound are not extensively documented, the reactivity of related systems demonstrates the principle. For instance, the synthesis of thietanes, four-membered sulfur-containing rings, can be achieved from precursors containing a thiol or a protected thiol and a suitable leaving group. beilstein-journals.orgnih.gov
In a related example, a complex thioacetate was used to synthesize a 2,4-disubstituted thietane (B1214591). beilstein-journals.org The process involved the deacetylation of the thioacetate to generate the corresponding thiol in situ, which then underwent an intramolecular substitution to form the thietane ring. beilstein-journals.org This suggests a potential pathway where this compound could be first converted to an intermediate containing a leaving group at the 4-position (e.g., via hydroboration-oxidation-tosylation of the double bond) and then cyclized to form a substituted thietane.
Integration into Multi-Step Total Syntheses
In the context of synthesizing complex natural products or other target molecules, this compound can serve as a valuable building block, providing both a sulfur moiety and a four-carbon chain.
Application as a Protecting Group for Thiol Moieties in Complex Molecular Architectures
The acetyl group of the thioacetate serves as an effective protecting group for the sulfur atom. rsc.org Thiols are highly nucleophilic and prone to oxidation to disulfides, which can interfere with reactions occurring elsewhere in a molecule during a multi-step synthesis. By masking the thiol as a thioacetate, chemists can carry out a variety of transformations on other parts of the molecule, such as modifications of the butenyl group, without undesired side reactions at the sulfur atom.
The thioacetate is stable to a range of common synthetic conditions but can be selectively removed when the free thiol is needed for a subsequent step. This protective role is crucial for incorporating the butenylthiol unit into larger, more complex molecular structures.
| Protecting Group | Protected Functionality | Key Features |
| Acetyl (in Thioacetate) | Thiol (SH) | Stable to many reagents, mild deprotection conditions |
This table highlights the role of the thioacetate as a protecting group.
Building Block for Carbon-Carbon Bond Formation via Thioester Chemistry
Thioesters are not only protected thiols but also activated carbonyl species that can participate in carbon-carbon bond-forming reactions. While specific examples utilizing this compound are not prominent in the literature, thioesters, in general, are known substrates for reactions such as the Fukuyama coupling. This reaction involves the palladium-catalyzed coupling of a thioester with an organozinc reagent to form a ketone.
Theoretically, this compound could be employed in such a reaction to couple the acetyl group with an organozinc compound, which would result in the formation of a ketone while leaving the butenyl sulfide (B99878) portion of the molecule intact for further functionalization. This represents a potential, though less common, application of this building block in synthesis.
Derivatization and Analogues for Structure-Activity Relationship Studies (SAR) in Related Fields
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and materials science to understand how the chemical structure of a compound influences its properties or biological activity. researchgate.netrsc.org While SAR studies specifically focused on this compound are not widely reported, its structure provides a clear template for generating a library of analogues.
Potential derivatizations could include:
Modification of the Alkene: The terminal double bond could be hydrogenated to the saturated butyl analogue, isomerized, or functionalized to introduce hydroxyl, amino, or halogen substituents.
Variation of the Thioester: The acetyl group could be replaced with other acyl groups (e.g., benzoyl, pivaloyl) to study the effect of steric and electronic properties on its reactivity or potential biological targets.
Chain Length Modification: Analogues with shorter (propenyl) or longer (pentenyl) chains could be synthesized to probe the influence of the linker length.
Synthesis of Novel Thioacetate Derivatives with Functionalized Alkenyl Moieties
The terminal alkene of this compound is susceptible to a variety of classic alkene transformations, enabling the synthesis of a diverse range of functionalized thioacetate derivatives. These reactions can introduce new functionalities, such as hydroxyl or epoxide groups, while preserving the thioacetate core for subsequent manipulations. The ability to modify the alkenyl chain significantly broadens the synthetic utility of the parent compound, creating valuable building blocks for more complex molecular architectures.
Standard synthetic methodologies for alkene functionalization can be applied to this compound to generate these novel derivatives. Key transformations include epoxidation, dihydroxylation, and hydroboration-oxidation, each yielding a distinct class of functionalized product.
Epoxidation: The reaction of the terminal double bond with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA), would yield the corresponding epoxide, S-(2-(oxiran-2-yl)ethyl) ethanethioate. This epoxide is a valuable intermediate, as the strained three-membered ring can be opened by various nucleophiles to introduce a wide array of substituents. A variety of reagents and catalytic systems, including those based on hydrogen peroxide with organocatalysts like 2,2,2-trifluoroacetophenone (B138007) or metal catalysts like methyltrioxorhenium (MTO), are effective for the epoxidation of diverse alkenes. organic-chemistry.orgyoutube.com
Dihydroxylation: The alkene can be converted to a vicinal diol through dihydroxylation. This transformation can be achieved with syn-selectivity using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). youtube.com For example, treatment with a catalytic amount of OsO₄ and a co-oxidant like N-methylmorpholine N-oxide (NMO) would produce S-(3,4-dihydroxybutyl) ethanethioate. nih.gov This diol derivative offers multiple sites for further functionalization.
Hydroboration-Oxidation: To achieve anti-Markovnikov hydroxylation, a two-step hydroboration-oxidation sequence can be employed. youtube.com Reaction of this compound with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH₃·THF), followed by oxidative workup with hydrogen peroxide and a base, would yield the terminal alcohol, S-(4-hydroxybutyl) ethanethioate. This reaction selectively functionalizes the terminal carbon of the original double bond, leading to a primary alcohol.
The table below summarizes these potential synthetic transformations for creating novel functionalized thioacetate derivatives from this compound.
| Reaction | Reagents | Product | Functional Group Introduced |
| Epoxidation | mCPBA or H₂O₂ with catalyst | S-(2-(oxiran-2-yl)ethyl) ethanethioate | Epoxide |
| syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | S-(3,4-dihydroxybutyl) ethanethioate | Vicinal Diol |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | S-(4-hydroxybutyl) ethanethioate | Primary Alcohol |
This table presents plausible synthetic routes based on established organic chemistry principles.
Exploration of Thioacetates as Ligands and Ligand Precursors in Transition Metal Catalysis
The sulfur atom in thioacetates and their derivatives makes them attractive candidates for applications in transition metal catalysis. Thioacetates are generally regarded as stable, isolable precursors to the more reactive thiolates, which are potent ligands for a variety of metals. wikipedia.org The deprotection of the thioacetate, typically through hydrolysis, generates the thiolate anion in situ, which can then coordinate to a metal center.
Thiolates are classified as soft Lewis bases and thus bind strongly to soft Lewis acidic metals such as Pt(II), Pd(II), Cu(I), and Fe(III). wikipedia.org The resulting metal-thiolate bonds are crucial in the active sites of many metalloenzymes, including hydrogenases and zinc finger proteins, highlighting their capacity to facilitate complex chemical transformations. nih.govnih.gov
A key application of this precursor strategy is in catalytic systems where the active ligand is a thiol or thiolate. The use of a stable precursor like this compound allows for the controlled, in situ generation of the active ligand. This approach is particularly advantageous when the free thiol is unstable or prone to side reactions. For instance, thiols have been employed as transient cooperative ligands in ruthenium-pincer catalysis for hydrogenation and dehydrogenation reactions. nih.gov The thiol reversibly coordinates to the metal center and actively participates in bond activation, a process for which a stable thioacetate could serve as the starting material. nih.gov
While the primary role of thioacetates is as a protected form of thiols, more complex coordination behaviors are possible. Recent studies on thiocarboxylate complexes have revealed that coordination can occur through either the sulfur atom (thiol form) or the carbonyl oxygen (thione form), leading to a tautomeric equilibrium. acs.org This suggests that under certain conditions, a thioacetate ligand might act as a bidentate or ambidentate ligand, coordinating to a metal center through both its sulfur and oxygen atoms without prior deacetylation. Such bidentate coordination could form stable chelate rings with the metal, influencing the catalyst's stability and reactivity. nsf.govtsijournals.com
The table below outlines the role of thioacetate-derived ligands with various transition metals, emphasizing their function as precursors to active thiolate ligands.
| Transition Metal | Ligand Type | Coordination Characteristics | Potential Catalytic Application |
| Ruthenium (Ru) | Thiolate (from Thioacetate) | Acts as a transient, cooperative ligand in pincer complexes. nih.gov | Hydrogenation/Dehydrogenation |
| Platinum (Pt) / Palladium (Pd) | Thiolate (from Thioacetate) | Forms stable square-planar complexes; soft-soft interaction. wikipedia.orgnsf.gov | Cross-coupling reactions, C-S bond formation |
| Iron (Fe) | Thiolate (from Thioacetate) | Forms complexes with various spin states; models for enzyme active sites. organic-chemistry.org | Oxidation, Bio-inspired catalysis |
| Copper (Cu) | Thiolate (from Thioacetate) | Forms complexes with various geometries and coordination numbers. | Atom Transfer Radical Polymerization (ATRP), Click Chemistry |
| Zinc (Zn) | Thiolate (from Thioacetate) | Key structural motif in zinc finger proteins. nih.gov | Models for biological systems |
Future Research Directions and Unexplored Avenues for S but 3 En 1 Yl Ethanethioate Chemistry
Development of Sustainable and Green Chemistry Approaches for the Synthesis of S-But-3-en-1-yl Ethanethioate
The pursuit of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research should prioritize the development of sustainable and green routes to this compound, moving away from traditional methods that may involve hazardous reagents and generate significant waste.
One promising avenue is the exploration of biocatalytic methods . The use of enzymes, such as lipases or carboxylic acid reductases, offers high selectivity under mild reaction conditions. For instance, immobilized lipases have been successfully employed in the synthesis of various thioesters. rsc.org A specific procedure for the synthesis of the closely related Thioacetic acid S-but-3-enyl ester has been reported, involving the reaction of 4-butenyl mesylate with potassium thioacetate (B1230152) in an aqueous potassium carbonate solution, which represents a step towards greener synthesis. Future work could focus on adapting and optimizing these biocatalytic systems specifically for this compound, potentially using but-3-en-1-ol and a suitable acyl donor as starting materials. The in-situ recycling of expensive cofactors like Coenzyme A (CoA-SH) in biocatalytic systems further enhances the sustainability of such processes. nih.govscispace.com
Another key area is the use of water as a solvent . Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Research into copper-catalyzed coupling of aldehydes and thiols in water presents a viable strategy for thioester synthesis. acs.org Similarly, the direct reaction of tertiary thioamides with alkyl halides in water has been shown to be highly efficient. organic-chemistry.org Adapting these aqueous methods for the synthesis of this compound from readily available precursors like but-3-en-1-al or its derivatives would be a significant advancement.
Furthermore, photocatalytic and electrochemical methods offer atom-economical and energy-efficient alternatives. Visible-light-mediated synthesis of thioesters, utilizing the dual role of thiobenzoic acids as both a reducing agent and reactant, has been demonstrated. researchgate.net Electrochemical synthesis from elemental sulfur and α-keto acids also provides a metal- and oxidant-free route to thioesters. Exploring these modern synthetic techniques for the preparation of this compound could lead to highly efficient and sustainable production methods.
| Approach | Key Features | Potential Starting Materials for this compound |
| Biocatalysis | High selectivity, mild conditions, renewable catalysts. | But-3-en-1-ol, ethanethioic acid (or its activated form). |
| Aqueous Synthesis | Non-toxic solvent, improved safety. | But-3-en-1-al, ethanethioic acid, or their derivatives. |
| Photocatalysis | Use of light as a renewable energy source, atom economy. | But-3-en-1-yl containing precursors and a suitable thioacid. |
| Electrosynthesis | Avoids stoichiometric oxidants/reductants, high efficiency. | Elemental sulfur, a suitable C4 alkenyl precursor, and an acetyl source. |
Exploration of Novel Catalytic Transformations Specifically Leveraging the Butenyl Ethanethioate Structure
The dual functionality of this compound opens the door to a variety of novel catalytic transformations that can selectively target either the alkene or the thioester moiety, or engage both in tandem reactions.
The terminal double bond is a prime target for a range of catalytic reactions. Hydroformylation , a process that adds a formyl group and a hydrogen atom across the double bond, could be employed to synthesize novel aldehyde-functionalized thioesters. nih.govrsc.org These products would be valuable intermediates for further elaboration. The regioselectivity of the hydroformylation (linear vs. branched aldehyde) could potentially be controlled by the choice of catalyst and ligands.
Olefin metathesis is another powerful tool that could be applied to this compound. acs.org Cross-metathesis with other olefins could lead to a diverse library of longer-chain unsaturated thioesters. Ring-closing metathesis of a diene synthesized from this compound could provide access to novel sulfur-containing macrocycles. The development of ruthenium-catalyzed olefin cross-metathesis with thioacrylates provides a precedent for such transformations. acs.org
The alkene functionality also makes this compound a suitable substrate for various cycloaddition reactions . For instance, [4+2] and 1,3-dipolar cycloadditions could be explored to construct complex heterocyclic scaffolds containing a thioester group. nih.govacs.orgrsc.org The development of enantioselective cycloaddition reactions would be particularly valuable for the synthesis of chiral molecules.
Furthermore, the thioester group itself can participate in unique catalytic reactions. The Fukuyama coupling , which couples a thioester with an organozinc reagent to form a ketone, could be applied to this compound to generate butenyl ketones. organic-chemistry.org Additionally, the development of catalytic methods for the direct conversion of the thioester into other functional groups, such as amides or esters, in the presence of the alkene would be highly desirable. chemrxiv.org
| Transformation | Potential Product Type | Synthetic Utility |
| Hydroformylation | Aldehyde-functionalized thioesters. | Building blocks for complex molecules. |
| Olefin Metathesis | Novel unsaturated thioesters, macrocycles. | Access to diverse chemical structures. |
| Cycloaddition | Heterocyclic thioesters. | Synthesis of potentially bioactive compounds. |
| Fukuyama Coupling | Butenyl ketones. | Formation of C-C bonds. |
Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
To fully understand and optimize the synthesis and subsequent transformations of this compound, the application of advanced in situ spectroscopic techniques is crucial. Real-time monitoring of reaction progress can provide invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates.
In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring changes in functional groups during a reaction. scispace.com The distinct carbonyl stretch of the thioester (around 1690-1700 cm⁻¹) and the C=C stretch of the alkene can be monitored simultaneously to follow the progress of reactions involving either or both of these groups. This technique has been successfully used to study hydroformylation and other catalytic reactions in real-time. scispace.comresearchgate.net
In situ Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information about reactants, products, and intermediates directly in the reaction mixture. rsc.orgorganic-chemistry.org High-pressure NMR setups can be used to study reactions like hydroformylation under relevant industrial conditions. The use of 13C-labeled substrates can further aid in elucidating reaction mechanisms.
Förster Resonance Energy Transfer (FRET)-based assays have been developed to study the reactivity of thioesters. youtube.commdpi.com This high-throughput technique could be adapted to investigate the kinetics of reactions involving the thioester group of this compound, providing valuable data for catalyst screening and optimization.
The combination of these in situ techniques with theoretical calculations, such as Density Functional Theory (DFT), can provide a comprehensive understanding of the reaction landscape, enabling the rational design of more efficient and selective catalytic systems.
| Technique | Information Gained | Application to this compound Chemistry |
| In situ FTIR | Functional group changes, reaction kinetics. | Monitoring synthesis and subsequent transformations. |
| In situ NMR | Structural elucidation of intermediates, mechanistic insights. | Understanding reaction pathways and catalyst behavior. |
| FRET-based Assays | High-throughput kinetic data. | Screening catalysts for reactions at the thioester group. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Discovery
The translation of promising laboratory-scale syntheses to industrial production requires robust and scalable methods. Flow chemistry and automated synthesis platforms offer significant advantages in this regard, including improved safety, better process control, and the potential for high-throughput experimentation.
Continuous flow synthesis is particularly well-suited for the production of this compound and its derivatives. The enzymatic synthesis of thioesters in continuous-flow microreactors has been demonstrated to be highly efficient, with short reaction times and high yields. mdpi.com This approach could be readily adapted for the synthesis of this compound, allowing for safe and scalable production. Furthermore, multi-step flow syntheses can be designed to produce more complex molecules starting from this building block without the need for isolating intermediates. nih.gov
Automated synthesis platforms can accelerate the discovery of new reactions and the optimization of existing ones. rsc.orgnih.gov These platforms can perform a large number of experiments in parallel, systematically varying reaction parameters such as catalyst, solvent, temperature, and stoichiometry. This high-throughput approach would be invaluable for exploring the vast chemical space accessible from this compound and for identifying optimal conditions for novel catalytic transformations. The integration of automated platforms with in-line analytical techniques, such as HPLC or GC-MS, allows for rapid analysis of reaction outcomes, further accelerating the discovery process. researchgate.net
The development of automated flow platforms specifically designed for the synthesis and derivatization of S-But-3-en-yl ethanethioate would represent a significant step towards unlocking its full potential as a versatile building block in organic synthesis.
| Technology | Advantages | Application to this compound |
| Continuous Flow Chemistry | Enhanced safety, better process control, scalability. | Scalable production of the parent compound and its derivatives. |
| Automated Synthesis Platforms | High-throughput experimentation, rapid optimization. | Discovery of new reactions and optimization of synthetic routes. |
Q & A
Q. What peer-review criteria are critical for validating computational studies on this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
